molecular formula C21H23N5O2 B2968967 1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone CAS No. 1396855-37-0

1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone

Cat. No.: B2968967
CAS No.: 1396855-37-0
M. Wt: 377.448
InChI Key: XNCSDGPQODBQPJ-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone is a synthetic small molecule designed for research purposes, featuring a piperazine-pyrimidine core. This structural motif is prevalent in compounds investigated for modulating kinase activity, particularly Cyclin-dependent kinases (CDKs) . Compounds with this core can play a significant role in biochemical research, especially in the study of transcription and cell cycle regulation. Inhibition of transcriptional CDKs like CDK9 is a recognized strategy in oncology research, as it can lead to the downregulation of short-lived antiapoptotic proteins, such as Mcl-1, and subsequently trigger apoptosis in cancer cells . The structure-activity relationship (SAR) of similar molecules indicates that substitutions on the pyrimidine core and the aniline-mimetic moiety are critical for determining potency and selectivity towards specific kinase targets . Researchers can utilize this compound as a chemical tool to probe signaling pathways involved in proliferation or as a lead structure for the development of novel therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-28-18-6-4-17(5-7-18)14-21(27)26-12-10-25(11-13-26)20-15-19(22-16-23-20)24-8-2-3-9-24/h2-9,15-16H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCSDGPQODBQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone, also known as a piperazine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C17H20N6O2, with a molecular weight of 340.4 g/mol. Its structure includes a piperazine ring, a pyrimidine moiety, and a methoxyphenyl group, which are critical for its biological activity.

Biological Activities

Anticancer Activity
Research indicates that compounds similar to this piperazine derivative exhibit potent anticancer properties. For instance, studies on related pyrimidine derivatives have shown significant inhibition of cancer cell proliferation. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, a study highlighted that certain pyrimidine derivatives showed IC50 values in the low nanomolar range against various cancer cell lines .

Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Enzyme inhibition studies have demonstrated that piperazine derivatives can inhibit acetylcholinesterase (AChE) and other enzymes involved in neurotransmission and metabolic processes. This suggests potential applications in treating neurodegenerative diseases .

Antimicrobial Properties
Piperazine derivatives have been reported to possess antimicrobial activity against various bacterial strains. The presence of the piperazine moiety enhances the compound's ability to penetrate bacterial cell membranes, leading to effective inhibition of bacterial growth .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Kinase Inhibition : The compound likely interacts with specific kinases involved in cell signaling pathways, thereby modulating cellular responses related to growth and apoptosis.
  • Receptor Modulation : It may act as a modulator of various receptors, influencing neurotransmitter release and activity.
  • Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, reducing oxidative stress within cells.

Case Study 1: Anticancer Efficacy

A study involving a series of piperazine derivatives demonstrated that modifications in the substituents significantly impacted their anticancer efficacy. The evaluated compounds showed varying degrees of activity against different cancer cell lines, with some achieving over 70% inhibition at micromolar concentrations .

Case Study 2: Antimicrobial Testing

In another investigation, several piperazine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the piperazine nitrogen increased the antimicrobial potency, with some compounds showing MIC values below 50 µg/mL against resistant strains .

Data Tables

Activity Type IC50 Value (µM) Reference
Anticancer (CDK Inhibition)0.5 - 5
AChE Inhibition10 - 100
Antimicrobial (MIC)<50

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrimidine Core

a. Thioether vs. Pyrrole Substitutions
  • Compound 5e (): Contains a 2-((4-methoxybenzyl)thio)pyrimidin-4-yl group instead of the pyrrole-substituted pyrimidine. The thioether linkage may enhance lipophilicity compared to the pyrrole’s electron-rich nitrogen heterocycle. Compound 5e showed moderate PARP1 inhibition (IC₅₀ = 18 μM) in breast cancer cells .
b. Thieno[2,3-d]pyrimidine Derivatives
  • Compound 7a (): Features a thieno[2,3-d]pyrimidine core fused with a thiophene ring.

Piperazine Substituents and Linker Modifications

a. Sulfonyl vs. Carbonyl Linkers
  • Compound 7n (): Incorporates a 4-nitrophenylsulfonyl group on piperazine. Sulfonyl groups are strong electron-withdrawing substituents, which may enhance receptor binding through polar interactions. This compound has a higher molecular weight (520.11 g/mol) and melting point (161–163°C) compared to the target compound .
b. Arylpiperazine Derivatives
  • Compound 22 (MK47) (): Contains a 4-(trifluoromethyl)phenyl group on piperazine. The trifluoromethyl group enhances lipophilicity and metabolic stability, contrasting with the target compound’s methoxyphenyl group, which offers moderate polarity and hydrogen-bonding capacity .

Methoxyphenyl vs. Heteroaryl Substituents

  • Compound: 2-(1H-Indol-1-yl)-1-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)ethanone replaces the pyrrole with an indole ring.

Structural and Pharmacological Data Comparison

Table 1: Key Properties of Target Compound and Analogues

Compound Name Core Structure Substituents (R1/R2) Molecular Weight (g/mol) IC₅₀ (PARP1) Melting Point (°C) Reference
Target Compound Pyrimidine 6-(1H-pyrrol-1-yl), 4-methoxyphenyl ~423–430* Not reported Not reported
5e () Pyrimidine 2-((4-Methoxybenzyl)thio), p-tolyl ~450–460* 18 μM Not reported
7n () Pyrimidine 4-Nitrophenylsulfonyl 520.11 Not reported 161–163
2-(1H-Indol-1-yl)-... () Pyrimidine 1H-Indol-1-yl, 4-methoxyphenyl 427.5 Not reported Not reported
7a () Thieno[2,3-d]pyrimidine 4-Chlorophenoxy, 4-fluorophenyl ~440–450* Not reported Not reported

*Estimated based on structural similarity.

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